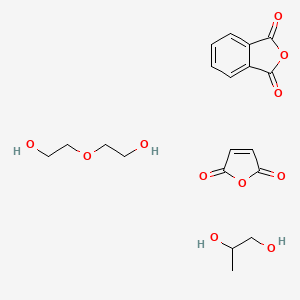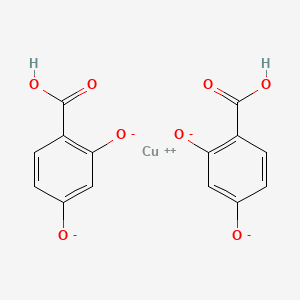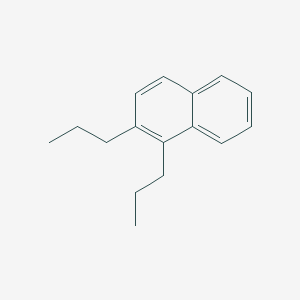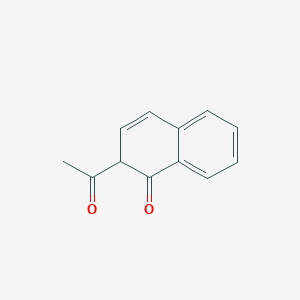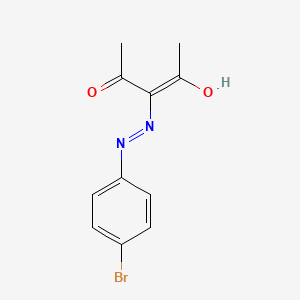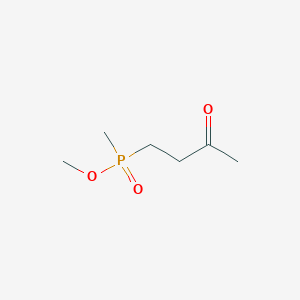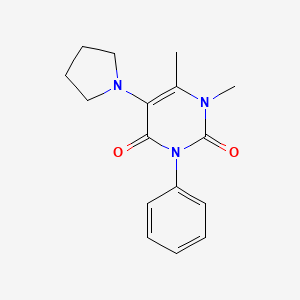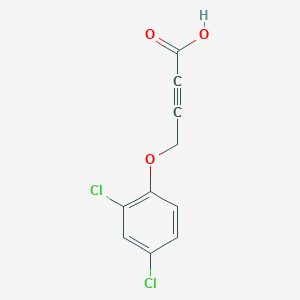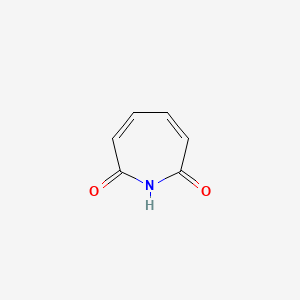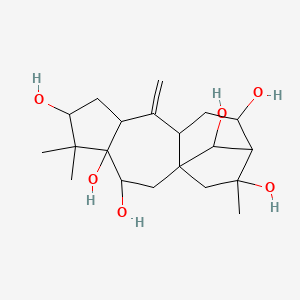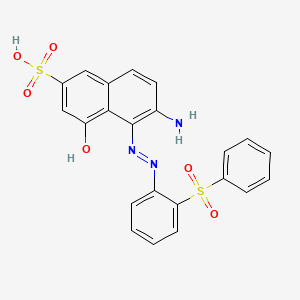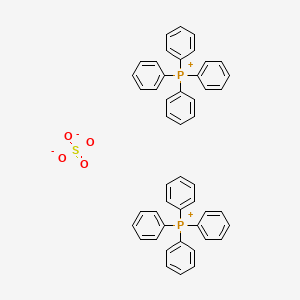
Bis(tetraphenylphosphanium) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tetraphenylphosphanium) sulfate is a chemical compound with the formula (C(_6)H(_5)P)(_4)SO(_4) It consists of two tetraphenylphosphanium cations and one sulfate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tetraphenylphosphanium) sulfate typically involves the reaction of tetraphenylphosphonium chloride with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ 2 (C_6H_5)_4PCl + H_2SO_4 \rightarrow [(C_6H_5)_4P]_2SO_4 + 2 HCl ]
The reaction is usually conducted in an organic solvent such as acetone or ethanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through multiple recrystallization steps to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(tetraphenylphosphanium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form lower oxidation states of phosphorus.
Substitution: The tetraphenylphosphanium cations can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted phosphonium salts.
Scientific Research Applications
Bis(tetraphenylphosphanium) sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(tetraphenylphosphanium) sulfate involves its interaction with various molecular targets. The tetraphenylphosphanium cations can interact with nucleophiles, while the sulfate anion can participate in ionic interactions. These interactions can influence the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
Similar Compounds
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium iodide
Uniqueness
Bis(tetraphenylphosphanium) sulfate is unique due to the presence of the sulfate anion, which imparts distinct chemical properties compared to other tetraphenylphosphonium salts
Properties
CAS No. |
23850-41-1 |
|---|---|
Molecular Formula |
C48H40O4P2S |
Molecular Weight |
774.8 g/mol |
IUPAC Name |
tetraphenylphosphanium;sulfate |
InChI |
InChI=1S/2C24H20P.H2O4S/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5(2,3)4/h2*1-20H;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
DMAAYBXYFNPVEY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


